Home > Products > Screening Compounds P113565 > N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide - 1115420-96-6

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Catalog Number: EVT-2960475
CAS Number: 1115420-96-6
Molecular Formula: C26H25N3O4
Molecular Weight: 443.503
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate

Compound Description: This compound serves as a key intermediate in synthesizing a series of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. These derivatives exhibit mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []

Relevance: This compound shares the core 4-oxo-3-phenylquinazolin-2-yl structure with the target compound, N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. The variation lies in the substitution at the 1-position of the quinazolinone ring and the presence of a thioacetate group at the 2-position instead of an acetamide group. This structural similarity suggests they might share similar synthetic pathways and potentially exhibit overlapping biological activities.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable antagonist for the chemokine receptor CXCR3. It displays dose- and time-dependent pharmacokinetics in humans, attributed to the inhibitory effect of its metabolite, M2. []

Relevance: Although structurally distinct from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, AMG 487 falls under the broader category of heterocyclic acetamide derivatives with potential therapeutic applications. Both compounds incorporate aromatic rings, acetamide functionalities, and substitutions with varying electronic and steric properties, suggesting a common approach to drug design targeting specific biological pathways.

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides

Compound Description: This series of compounds, alongside their carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamide counterparts, were synthesized and evaluated for their antimicrobial activity. Their structures were confirmed through spectral analysis, and molecular docking studies were conducted to investigate their interactions with target proteins. []

Relevance: While structurally different from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, these compounds represent a distinct class of heterocyclic compounds explored for their biological activity. The presence of various pharmacophores and heterocyclic scaffolds highlights the diverse chemical space being investigated for potential therapeutic applications.

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound serves as a versatile precursor for synthesizing a range of polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These derivatives were evaluated for their in vitro antibacterial properties. []

Relevance: Although structurally distinct from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, this pyrazolo[3,4-b]pyridine derivative highlights the exploration of diverse heterocyclic scaffolds for their biological activities. Both research directions emphasize the importance of developing new synthetic methods for creating complex molecular architectures with potential medicinal applications.

2-Amino-4-oxo-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound is a crucial intermediate in the synthesis of Pemetrexed disodium, an antifolate drug used in chemotherapy. Its preparation involves a multi-step synthesis starting from readily available materials. []

Relevance: While structurally distinct from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, the presence of a 3,4-dimethoxybenzyl group in both compounds highlights the significance of this substituent in medicinal chemistry. This shared structural element might contribute to similar pharmacological properties or interactions with biological targets.

NBI-74330 ((R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide)

Compound Description: This compound is a high-affinity antagonist of the chemokine receptor CXCR3. It exhibits a distinct binding mode compared to another CXCR3 antagonist, VUF11211, highlighting the possibility of designing allosteric modulators targeting different regions of the receptor. []

Relevance: Similar to AMG 487, NBI-74330 belongs to the 8-azaquinazolinone class of CXCR3 antagonists, while N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide possesses a quinazolinone core. Despite the difference in core structures, both compounds exemplify the exploration of heterocyclic scaffolds with various substituents for modulating chemokine receptor activity, suggesting a common strategy in drug discovery for inflammatory diseases.

VUF11211 ((S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide)

Compound Description: VUF11211 represents another high-affinity CXCR3 antagonist with a distinct binding mode compared to NBI-74330. It binds to a different region within the transmembrane domains of the receptor, indicating the potential for developing allosteric modulators with diverse pharmacological profiles. []

Relevance: Although structurally different from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, the exploration of both compounds as potential drug candidates underscores the importance of understanding ligand-receptor interactions for developing selective and effective therapeutics. The discovery of diverse binding modes for CXCR3 antagonists like VUF11211 and NBI-74330 provides valuable insights for designing novel allosteric modulators with improved pharmacological properties.

3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

Compound Description: This compound is a key intermediate in synthesizing a variety of quinazolinone derivatives with potential biological activities. Its reactions with various reagents afford compounds with diverse functionalities, including arylidene amino derivatives, hydrazino derivatives, and thiazolidine derivatives. []

Relevance: This compound shares the quinazolinone core with the target compound, N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. The presence of a triazolo ring fused to the quinazolinone system in this related compound signifies a variation in the structural complexity. This comparison highlights the versatility of the quinazolinone scaffold as a starting point for developing diverse chemical entities with potential therapeutic value.

VUF5834 ({1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide)

Compound Description: This 3H-quinazolin-4-one derivative is one of the five non-peptidergic compounds studied for their antagonism of the CXCR3 receptor. It exhibits non-competitive antagonist behavior and displays inverse agonistic properties at the constitutively active CXCR3 N3.35A mutant. []

Relevance: VUF5834 shares a significant structural resemblance to N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, specifically the presence of a quinazolinone core, an ethyl linker at position 2, and an amide substituent. This structural similarity within the context of CXCR3 antagonism suggests that modifications to the phenyl ring at position 4 and the amide side chain could be crucial for modulating the activity and selectivity towards CXCR3.

VUF10132 (1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide)

Compound Description: This imidazolium compound is another one of the five non-peptidergic compounds examined for their effects on CXCR3. It functions as a non-competitive antagonist and exhibits full inverse agonism at the constitutively active CXCR3 N3.35A mutant. []

Relevance: Despite being structurally distinct from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, VUF10132 highlights the diverse chemical space being explored for CXCR3 modulation. Its inclusion in the study demonstrates that different chemical classes can target and modulate the activity of the same receptor, offering alternative starting points for drug discovery.

TAK-779 (N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride)

Compound Description: This quaternary ammonium anilide is unique among the five compounds studied for CXCR3 modulation. While it acts as a non-competitive antagonist, it only displays weak partial inverse agonism at the constitutively active CXCR3 N3.35A mutant, suggesting a distinct mode of interaction with CXCR3 compared to the other compounds. []

Relevance: Although structurally dissimilar to N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, the unique pharmacological profile of TAK-779 as a weak partial inverse agonist of CXCR3 highlights the importance of exploring diverse chemical scaffolds and mechanisms of action when targeting specific receptors for therapeutic intervention.

N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-ylmethyl)acetamide (PTQ01)

Compound Description: This compound is a 3-substituted-2-thioxoquinazolin-4(3H)-one derivative synthesized and evaluated for its anti-inflammatory and analgesic activity. It demonstrated excellent anti-inflammatory activity in the carrageenan-induced rat paw edema model. []

Relevance: PTQ01 exhibits a close structural similarity to N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. Both compounds share the core structure of a 2-thioxoquinazolin-4(3H)-one with a phenyl substituent at position 3 and an acetamide group linked to the nitrogen atom at position 1. The difference lies in the substituent on the acetamide nitrogen and the presence of a methylene spacer in PTQ01. This structural similarity suggests that both compounds might exhibit overlapping biological activities and that the observed anti-inflammatory activity of PTQ01 could be further explored for N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide.

Compound 11 (2-{(2R)-1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide)

Compound Description: This compound is a high-affinity non-peptide antagonist for the kinin B1 receptor (B1R). Its antagonistic activity has been demonstrated in various models, including the rabbit isolated aorta, rabbit aortic smooth muscle cells, and human embryonic kidney (HEK) 293 cells. []

Relevance: While structurally distinct from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, both compounds belong to the broader category of substituted acetamide derivatives with potential therapeutic applications. The shared presence of aromatic rings, acetamide functionalities, and various substituents suggests a common approach to drug design targeting specific biological pathways.

RAMX3 ([3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide)

Compound Description: This compound serves as the first tritium-labeled allosteric modulator developed for the human chemokine receptor CXCR3. It exhibits a Kd value of 1.08 nM and demonstrates potent negative cooperativity with the chemokine CXCL11. RAMX3 is a valuable tool for investigating potential allosteric modulators of CXCR3. []

Relevance: RAMX3 belongs to the 8-azaquinazolinone class of CXCR3 antagonists, while N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide possesses a quinazolinone core. Despite their structural differences, both compounds underscore the significance of exploring heterocyclic scaffolds for developing chemokine receptor modulators. Their development represents a shared objective in drug discovery, targeting inflammatory and immune-related diseases.

BD103 (N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide)

Compound Description: BD103 is a biased negative allosteric modulator of CXCR3, exhibiting probe-dependent inhibition of receptor signaling. It selectively interacts with specific amino acids in the CXCR3 binding pocket, leading to distinct effects on chemokine-mediated activation and downstream signaling pathways. []

Relevance: Both BD103 and N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide belong to the broader category of heterocyclic compounds being explored for their therapeutic potential, particularly in the context of immune modulation. BD103's classification as a biased allosteric modulator highlights the increasing focus on developing drugs with greater selectivity and fewer off-target effects by fine-tuning receptor activity rather than completely blocking or activating it. This approach holds promise for developing safer and more effective treatments for various diseases, including those where CXCR3 is implicated.

BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid)

Compound Description: Similar to BD103, BD064 is also a biased negative allosteric modulator of CXCR3. It displays probe-dependent inhibition of receptor signaling and exhibits selectivity toward specific amino acid residues within the CXCR3 binding site. []

Relevance: The identification and characterization of BD064, along with BD103, emphasize the potential of targeting CXCR3 allosterically for therapeutic intervention. While structurally different from N-(1-(3,4-Dimethoxyphenyl)ethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, their shared focus on modulating chemokine receptor activity underscores a common theme in drug discovery for inflammatory and immune-related diseases. Understanding the subtle ways these compounds interact with CXCR3 paves the way for designing more selective and effective therapeutics with fewer side effects.

Properties

CAS Number

1115420-96-6

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Molecular Formula

C26H25N3O4

Molecular Weight

443.503

InChI

InChI=1S/C26H25N3O4/c1-17(19-13-14-22(32-2)23(15-19)33-3)27-24(30)16-29-21-12-8-7-11-20(21)25(28-26(29)31)18-9-5-4-6-10-18/h4-15,17H,16H2,1-3H3,(H,27,30)

InChI Key

CBTUXVSUOHZVHR-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.